molecular formula C9H7Cl2N3O B2791450 [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol CAS No. 1429253-11-1

[1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol

Cat. No.: B2791450
CAS No.: 1429253-11-1
M. Wt: 244.08
InChI Key: JRJMUWXYFGCYGK-UHFFFAOYSA-N
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Description

[1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol: is a chemical compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and have been widely studied for their potential applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions (Cu(I)) to yield 1,2,3-triazoles with high regioselectivity. The general reaction scheme is as follows:

    Preparation of Azide: The azide precursor can be synthesized from the corresponding amine by treatment with sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt, followed by reaction with sodium azide (NaN3).

    Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst, such as copper(I) bromide (CuBr) or copper(I) sulfate (CuSO4), in a suitable solvent like dimethyl sulfoxide (DMSO) or water. The reaction is typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product may involve techniques such as recrystallization, chromatography, or distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol can undergo oxidation to form the corresponding ketone or aldehyde. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form the corresponding alcohol or amine. Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: Triazole derivatives, including [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol, are used as ligands in coordination chemistry and catalysis. They can stabilize metal complexes and enhance catalytic activity in various reactions.

Biology:

    Antimicrobial Activity: Triazole derivatives have shown promising antimicrobial properties against a wide range of bacterial and fungal pathogens. This compound may exhibit similar activities and is being studied for its potential as an antimicrobial agent.

Medicine:

    Anticancer Activity: Some triazole derivatives have demonstrated anticancer properties by inhibiting the growth of cancer cells. Research is ongoing to explore the potential of this compound in cancer therapy.

Industry:

    Material Science: Triazole derivatives are used in the development of advanced materials, including polymers and coatings. They can enhance the mechanical and thermal properties of materials.

Mechanism of Action

The mechanism of action of [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The triazole ring can engage in hydrogen bonding, π-stacking, and dipole-dipole interactions, which may contribute to its biological activity. Additionally, the compound may inhibit specific enzymes or receptors, leading to its observed effects.

Comparison with Similar Compounds

    1,2,3-Triazole: The parent compound of the triazole family, known for its stability and diverse biological activities.

    1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol: A closely related compound with similar structural features but different substitution patterns on the phenyl ring.

    1-(2,5-difluorophenyl)-1H-1,2,3-triazol-5-yl]methanol: A fluorinated analog with potentially different biological activities due to the presence of fluorine atoms.

Uniqueness: The uniqueness of [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol lies in its specific substitution pattern on the phenyl ring, which may influence its biological activity and chemical reactivity. The presence of chlorine atoms can enhance its lipophilicity and potentially improve its ability to penetrate biological membranes.

Properties

IUPAC Name

[3-(2,5-dichlorophenyl)triazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N3O/c10-6-1-2-8(11)9(3-6)14-7(5-15)4-12-13-14/h1-4,15H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRJMUWXYFGCYGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)N2C(=CN=N2)CO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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